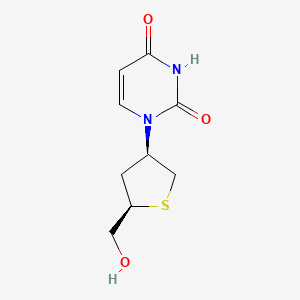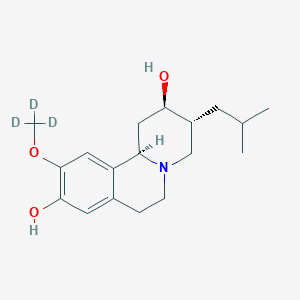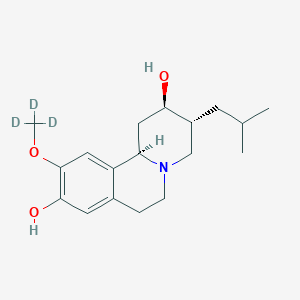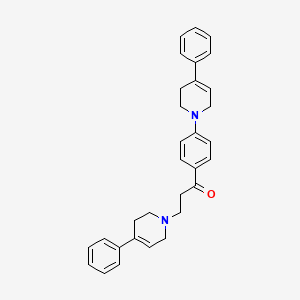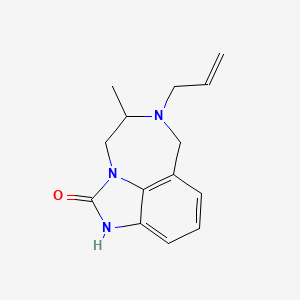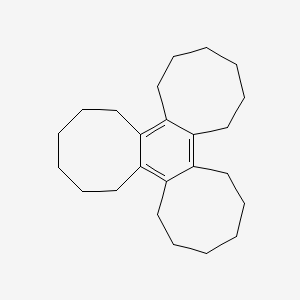
Thymidine, 2',3'-didehydro-3'-deoxy-5'-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- is a nucleoside analog known for its role as an inhibitor of reverse transcriptase. This compound is a derivative of thymidine and is structurally modified to enhance its biological activity. It is commonly used in antiviral therapies, particularly in the treatment of HIV.
準備方法
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- involves several steps. The starting material is typically thymidine, which undergoes a series of chemical reactions to introduce the desired functional groups. The key steps include:
Dehydration: Thymidine is dehydrated to form 2’,3’-didehydro-3’-deoxythymidine.
Phosphorylation: The 5’-hydroxyl group of the nucleoside is phosphorylated using a phosphorylating agent such as phosphorus oxychloride.
Oxidation: The final step involves the oxidation of the phosphorus atom to form the oxido group.
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxido derivatives.
Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The phosphodiester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding nucleoside and phosphate.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: This compound is employed in studies of DNA replication and repair mechanisms.
Medicine: It is a key component in antiviral therapies, particularly for HIV treatment, due to its ability to inhibit reverse transcriptase.
Industry: It is used in the production of antiviral drugs and as a research tool in pharmaceutical development.
作用機序
The primary mechanism of action of Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- involves the inhibition of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. By incorporating into the viral DNA, this compound terminates the DNA chain elongation, thereby preventing the virus from replicating. The molecular targets include the active site of reverse transcriptase and the viral DNA.
類似化合物との比較
Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- is unique due to its specific structural modifications that enhance its antiviral activity. Similar compounds include:
2’,3’-Dideoxycytidine: Another nucleoside analog used in antiviral therapies.
Zalcitabine: A nucleoside analog with similar applications in HIV treatment.
3’-Azido-3’-deoxythymidine:
3’-Deoxy-3’-fluorothymidine: A fluorinated nucleoside analog with antiviral properties.
These compounds share a common mechanism of action but differ in their specific chemical structures and pharmacokinetic properties, which influence their efficacy and side effect profiles.
特性
CAS番号 |
201165-99-3 |
|---|---|
分子式 |
C18H19N2O8P |
分子量 |
422.3 g/mol |
IUPAC名 |
1-[(2R,5S)-5-[(8-methoxy-2-oxo-4H-1,3,2λ5-benzodioxaphosphinin-2-yl)oxymethyl]-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H19N2O8P/c1-11-8-20(18(22)19-17(11)21)15-7-6-13(27-15)10-26-29(23)25-9-12-4-3-5-14(24-2)16(12)28-29/h3-8,13,15H,9-10H2,1-2H3,(H,19,21,22)/t13-,15+,29?/m0/s1 |
InChIキー |
FMJGZLFHGBFKTH-BUEPIDKJSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP3(=O)OCC4=C(O3)C(=CC=C4)OC |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP3(=O)OCC4=C(O3)C(=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


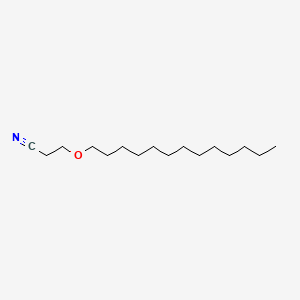
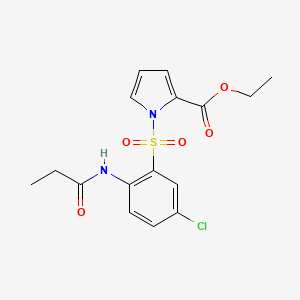
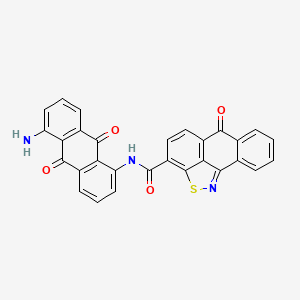
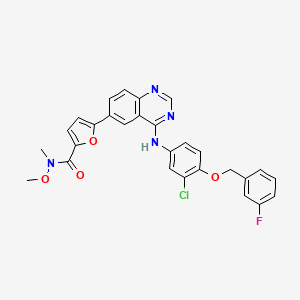
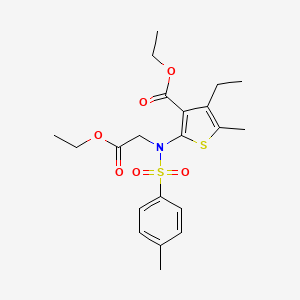
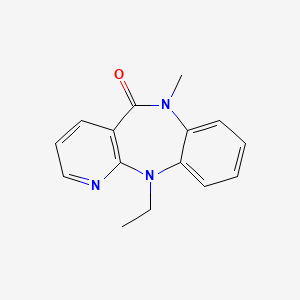
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)
